3-(3,4-Dichlorophenoxy)aniline

Lipophilicity Physicochemical Profiling Isomer Comparison

3-(3,4-Dichlorophenoxy)aniline (CAS 887580-74-7) is a meta-substituted diarylether aniline with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 g/mol. It belongs to the class of chlorinated phenoxyaniline derivatives, which serve as versatile synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
CAS No. 887580-74-7
Cat. No. B12449493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenoxy)aniline
CAS887580-74-7
Molecular FormulaC12H9Cl2NO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)N
InChIInChI=1S/C12H9Cl2NO/c13-11-5-4-10(7-12(11)14)16-9-3-1-2-8(15)6-9/h1-7H,15H2
InChIKeyBKFYBOQBXBLWBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dichlorophenoxy)aniline (CAS 887580-74-7): A Meta-Substituted Diarylether Aniline Building Block with Differentiated Physicochemical Properties


3-(3,4-Dichlorophenoxy)aniline (CAS 887580-74-7) is a meta-substituted diarylether aniline with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 g/mol . It belongs to the class of chlorinated phenoxyaniline derivatives, which serve as versatile synthetic intermediates in medicinal chemistry and agrochemical research . The compound features a 3,4-dichlorophenoxy group linked through an ether bridge to an aniline ring at the meta position, distinguishing it from the more commonly procured para-isomer 4-(3,4-dichlorophenoxy)aniline (CAS 67651-53-0) . Its computed logP of 4.95 and topological polar surface area of 35.25 Ų reflect the influence of the meta-substitution pattern on key physicochemical parameters .

Why 3-(3,4-Dichlorophenoxy)aniline Cannot Be Replaced by the Para-Isomer or Non-Chlorinated Analog in Structure-Activity Studies


Within the dichlorophenoxy aniline family, the position of the primary amine relative to the diaryl ether bridge fundamentally alters both physicochemical properties and biological performance. The meta-substituted 3-(3,4-dichlorophenoxy)aniline exhibits a computed logP of 4.95 compared to 4.2 for its para-isomer 4-(3,4-dichlorophenoxy)aniline . This ~0.75 log unit difference in lipophilicity directly impacts membrane permeability, protein binding, and pharmacokinetic profiles of downstream derivatives. Furthermore, the meta-amine orientation influences the electronic character of the aniline ring, altering nucleophilicity in amide coupling reactions and affecting the geometry of the final compounds . In CYP2B enzyme interaction studies using phenoxyaniline (POA) analogs, even single-chlorine positional changes produced measurable differences in spectral binding constants (KS) and IC50 values, demonstrating that regioisomeric substitution is not interchangeable for biological target engagement . Procuring the incorrect isomer introduces an uncontrolled variable that may invalidate SAR conclusions.

Quantitative Differentiation Evidence for 3-(3,4-Dichlorophenoxy)aniline vs. Closest Analogs


Meta- vs. Para-Isomer LogP Differentiation: 3-(3,4-Dichlorophenoxy)aniline Exhibits 0.75 Log Unit Higher Lipophilicity

The meta-substituted 3-(3,4-dichlorophenoxy)aniline has a computed logP of 4.95, compared to an XLogP3 of 4.2 for the para-isomer 4-(3,4-dichlorophenoxy)aniline (CAS 67651-53-0) . The non-chlorinated parent compound 3-phenoxyaniline (CAS 3586-12-7) has a reported logP of approximately 3.0-3.6 from multiple sources . This quantitative difference indicates the meta isomer is significantly more lipophilic than its para counterpart, which may influence partitioning behavior, membrane permeability, and non-specific protein binding.

Lipophilicity Physicochemical Profiling Isomer Comparison

SNAr Etherification Yield Optimization: Quantitative Comparison of Base, Solvent, and Halide Leaving Group Effects for 3-(3,4-Dichlorophenoxy)aniline Synthesis

The synthesis of 3-(3,4-dichlorophenoxy)aniline via nucleophilic aromatic substitution (SNAr) between 3,4-dichlorophenol and halogenated nitrobenzene precursors has been systematically optimized . Using K₂CO₃ in DMF at 120°C with 1-fluoro-3-nitrobenzene achieves 85% yield, while NaH in THF at 65°C increases yield to 92% . Switching to 1-chloro-3-nitrobenzene with Cs₂CO₃ in NMP at 150°C achieves the highest yield of 98% . Fluoro-substrates exhibit approximately 15-fold faster kinetics than chloro-analogs, reducing reaction time from 24 hours to 2 hours . This level of synthetic optimization is specific to the meta-substitution pattern, as the electronic activation of the nitroarene differs for ortho- and para-halogenated precursors.

Synthetic Methodology SNAr Reaction Yield Optimization

Catalytic Hydrogenation Chemoselectivity: Pt/C vs. Pd/C Catalyst Comparison for Nitro Reduction Without Dehalogenation

In the reduction of 3-(3,4-dichlorophenoxy)nitrobenzene to the target aniline, the choice of hydrogenation catalyst critically affects product purity . Pt/C (5% w/w) in ethanol at 50 psi H₂ achieves quantitative reduction in under 3 hours with >99% selectivity for nitro reduction over dechlorination . In contrast, Pd/C catalysts show similar reduction kinetics but suffer from approximately 12% dechlorination side reactions, generating 3-(3-chlorophenoxy)aniline as a major impurity . A continuous hydrogenation process using Pt-morpholine complexes (described in patent US3291832A) achieves 99.5% conversion with less than 0.3% dechlorinated impurities . Transfer hydrogenation with ammonium formate and Pd/C affords 90-95% yield at 80°C, eliminating high-pressure H₂ requirements but with reduced chemoselectivity .

Catalytic Hydrogenation Chemoselectivity Dehalogenation

Reverse-Phase Chromatographic Retention (K') as a QC Differentiation Marker for 3-(3,4-Dichlorophenoxy)aniline Purity Assessment

On reverse-phase C18 columns using a methanol/water gradient, 3-(3,4-dichlorophenoxy)aniline exhibits a characteristic retention factor K' of 4.2 . This value differentiates it from the primary synthetic impurities: unreacted 3,4-dichlorophenol (K' = 1.8) and the dechlorinated byproduct 3-(3-chlorophenoxy)aniline (K' = 3.5) . The K' difference of 0.7 between the target compound and the dechlorinated impurity is sufficient for baseline resolution under optimized gradient conditions, providing a validated QC method for purity verification. In comparison, the para-isomer 4-(3,4-dichlorophenoxy)aniline, with its different polarity, would exhibit a distinct K' value, enabling unambiguous isomer identification in mixed samples.

Chromatographic Purity Quality Control Impurity Profiling

Class-Level Biorelevance: The 3,4-Dichlorophenoxy Motif Provides Access to Anti-Tubercular and Kinase Inhibitor Chemical Space

While direct biological activity data for 3-(3,4-dichlorophenoxy)aniline itself is limited in the published literature, derivatives built from the closely related para-isomer 4-(3,4-dichlorophenoxy)aniline demonstrate quantifiable biological activity that supports the value of the 3,4-dichlorophenoxy aniline scaffold . N-(4-(3,4-Dichlorophenoxy)phenyl)-4-alkoxybenzamide derivatives synthesized from 4-(3,4-dichlorophenoxy)aniline exhibited anti-tuberculosis activity against the H37RV strain, with the most active derivatives (7c, 7e, 7i) achieving a MIC value of 62.5 μg/mL . In kinase inhibitor development, a compound containing the 3,4-dichlorophenoxy motif linked to a 4-amino-3-substituted aniline core demonstrated potent Btk kinase inhibition with an IC50 of 3.70 nM in a Caliper-based biochemical assay . The meta-substituted 3-(3,4-dichlorophenoxy)aniline offers a different vector for elaboration compared to the para-isomer, potentially accessing distinct chemical space in these therapeutic areas.

Antitubercular Activity Kinase Inhibition Building Block Utility

Key Application Scenarios for 3-(3,4-Dichlorophenoxy)aniline Based on Differentiated Evidence


SAR Exploration of Kinase Inhibitors Requiring Meta-Aniline Geometry for Optimal Target Engagement

The meta-substitution pattern of 3-(3,4-dichlorophenoxy)aniline provides a distinct exit vector compared to the commonly used para-isomer. Derivatives containing the 3,4-dichlorophenoxy motif have demonstrated potent Btk kinase inhibition with IC50 values as low as 3.70 nM . Researchers developing kinase inhibitors where the geometry of the aniline-derived amide linkage is critical for hinge-region binding should select the meta-isomer specifically to access binding conformations that the para-isomer cannot achieve. The higher logP (4.95 vs. 4.2 for the para-isomer) may also confer improved passive membrane permeability for intracellular kinase targets.

Anti-Tubercular Drug Discovery Leveraging the 3,4-Dichlorophenoxy Pharmacophore

The 3,4-dichlorophenoxy aniline scaffold has validated relevance in anti-tubercular research, with para-isomer derivatives exhibiting MIC values of 62.5 μg/mL against the H37RV strain of Mycobacterium tuberculosis . 3-(3,4-Dichlorophenoxy)aniline enables the exploration of meta-substituted analogs that may overcome resistance or improve potency relative to the para-substituted series. The differentiated logP and electronic properties of the meta-isomer may alter the structure-activity relationship favorably, as lipophilicity is a known determinant of mycobacterial cell wall penetration.

Quality-Controlled Procurement for Multi-Step Synthesis Where Dechlorinated Impurities Compromise Downstream Coupling Efficiency

The validated chromatographic method (C18 reverse-phase, K' = 4.2) and the documented chemoselectivity advantage of Pt/C over Pd/C catalysis (≤0.3% vs. ~12% dechlorination) provide procurement teams with objective QC criteria . Laboratories conducting Suzuki, Buchwald-Hartwig, or amide coupling reactions where the chlorine atoms serve as synthetic handles should specify Pt-catalyzed reduction in their procurement specifications. The K' value of 4.2 serves as a release testing benchmark, and the ΔK' of 0.7 from the dechlorinated impurity (K' = 3.5) enables unambiguous purity verification by HPLC before committing the building block to multi-step sequences.

CYP2B Enzyme Probe Development Using Phenoxyaniline Congeners

Phenoxyaniline analogs have been established as biochemical probes for studying CYP2B enzyme-ligand interactions, with measurable spectral binding constants (KS) and IC50 values reported for a series of halogenated congeners . While 3-(3,4-dichlorophenoxy)aniline was not included in the published POA panel, its structural similarity to the characterized analogs (e.g., 3-chloro-4-phenoxyaniline and 4-(2',4'-dichlorophenoxy)aniline) and its differentiated logP make it a logical extension compound for CYP2B6 substrate selectivity studies. Researchers investigating halogen-dependent CYP2B binding should consider this compound as a probe to complete the regioisomeric SAR matrix.

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